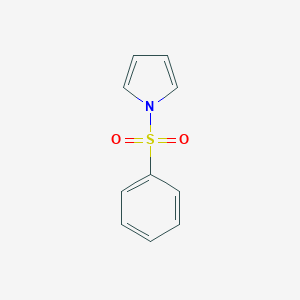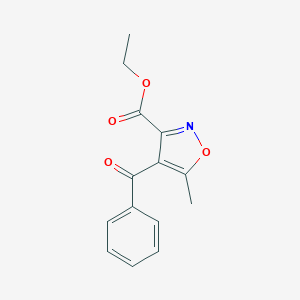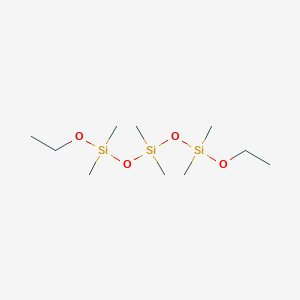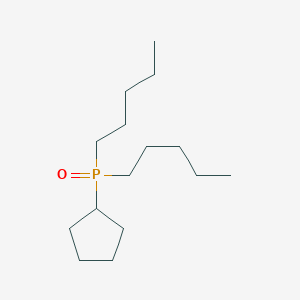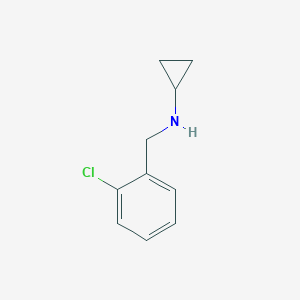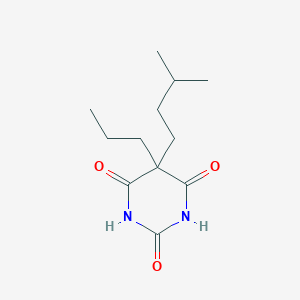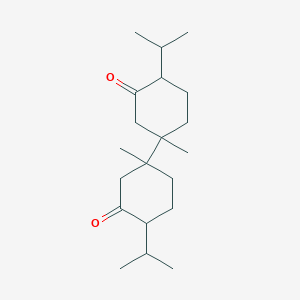
Antiasthmone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiasthmone is a natural compound that has been extensively studied for its potential therapeutic applications in the treatment of asthma. It is a member of the flavonoid family of compounds that are commonly found in plants. Antiasthmone has been found to possess anti-inflammatory, antioxidant, and bronchodilatory properties, which make it a promising candidate for the development of new asthma treatments.
Mecanismo De Acción
The mechanism of action of antiasthmone in the treatment of asthma is not fully understood. However, it is believed that antiasthmone exerts its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. Antiasthmone has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme that is involved in the regulation of airway inflammation.
Efectos Bioquímicos Y Fisiológicos
Antiasthmone has been found to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of asthma. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Antiasthmone has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using antiasthmone in lab experiments is that it is a natural compound that can be easily extracted from plant sources. This makes it a cost-effective and environmentally friendly alternative to synthetic compounds. However, one of the limitations of using antiasthmone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on antiasthmone. One area of research is the development of new formulations of antiasthmone that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of research is the investigation of the potential synergistic effects of antiasthmone with other natural compounds, such as quercetin or resveratrol. Finally, further research is needed to fully understand the mechanism of action of antiasthmone in the treatment of asthma, which could lead to the development of more effective treatments for this condition.
Métodos De Síntesis
Antiasthmone can be extracted from various plant sources, including the leaves of Euphorbia hirta and the roots of Sophora flavescens. The synthesis of antiasthmone can also be achieved through chemical methods, such as the condensation of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
Antiasthmone has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of asthma. In vitro studies have shown that antiasthmone can inhibit the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, which are involved in the development of asthma. In vivo studies have also demonstrated that antiasthmone can reduce airway inflammation and improve lung function in animal models of asthma.
Propiedades
Número CAS |
15840-87-6 |
|---|---|
Nombre del producto |
Antiasthmone |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
5-methyl-5-(1-methyl-3-oxo-4-propan-2-ylcyclohexyl)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H34O2/c1-13(2)15-7-9-19(5,11-17(15)21)20(6)10-8-16(14(3)4)18(22)12-20/h13-16H,7-12H2,1-6H3 |
Clave InChI |
VATPGPZPTPBTMR-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
SMILES canónico |
CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |
Sinónimos |
1,1'-bis(isomenthone) 1,1'-bis(isomenthone), (1alpha(1's*,4'R*),4beta)-isomer Antiasthmone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
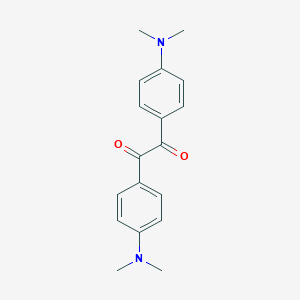
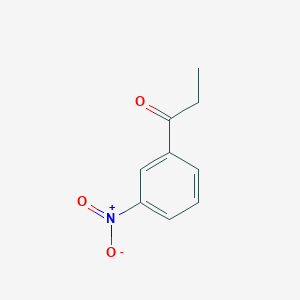
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
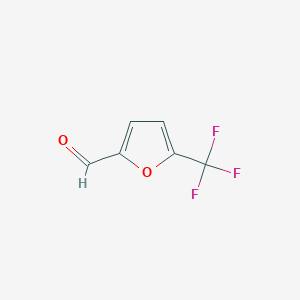
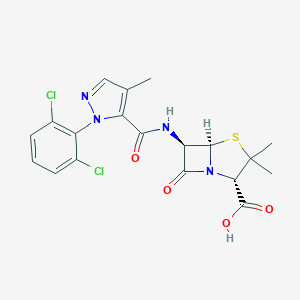
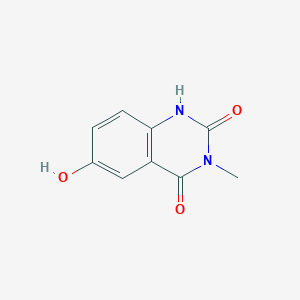
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
